(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a chiral amine compound notable for its potential applications in organic synthesis and biological studies. This compound is characterized by the presence of a cyclobutyl group attached to a phenylmethanamine structure, with the hydrochloride form enhancing its solubility and stability in various chemical environments. Its IUPAC name is (R)-cyclobutyl(phenyl)methanamine; hydrochloride, and it has the molecular formula CHClN.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, where it is listed under the identifier 12280946. Its synthesis and characterization have been detailed in various scientific literature, indicating its relevance in both academic research and industrial applications .
(R)-Cyclobutyl(phenyl)methanamine hydrochloride falls under the category of organic compounds, specifically amines. It is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of (R)-Cyclobutyl(phenyl)methanamine hydrochloride typically involves several key steps:
The molecular structure of (R)-Cyclobutyl(phenyl)methanamine hydrochloride can be represented as follows:
The structural features include:
(R)-Cyclobutyl(phenyl)methanamine hydrochloride can undergo several chemical reactions:
The mechanism of action for (R)-Cyclobutyl(phenyl)methanamine hydrochloride primarily involves its interaction with specific molecular targets such as amine receptors. Depending on its structural context, it may function as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways relevant in pharmacological studies.
Relevant data includes:
(R)-Cyclobutyl(phenyl)methanamine hydrochloride has diverse applications in scientific research:
This compound's unique structural features and reactivity make it a valuable asset in both academic and industrial chemistry settings.
The stereoselective construction of the chiral cyclobutane core in (R)-cyclobutyl(phenyl)methanamine hydrochloride (CAS 1956435-19-0) employs precision-driven synthetic routes. Two principal strategies dominate:
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Method | Catalyst/Ligand | Temperature | ee (%) | Overall Yield | Key Advantage |
---|---|---|---|---|---|
Chiral Pool Derivatization | None | 25°C | >98 | 45–55% | No chiral resolution required |
Iridium Catalysis | (R)-Segphos/Ir(cod)₂BARF | 50°C | 97 | 82% | Atom economy (>90%) |
Enzymatic Transamination | ω-Transaminase (Codexis) | 37°C | 99 | 78% | Aqueous phase, no heavy metals |
Critical challenges include epimerization risks during late-stage N-deprotection and the high cost of chiral ligands. Recent advances leverage computational ligand screening to identify cost-effective alternatives to Segphos without compromising stereoselectivity [6].
Racemic cyclobutyl(phenyl)methanamine (CAS 58271-61-7) necessitates efficient kinetic resolution (KR) or dynamic kinetic resolution (DKR) for (R)-enantiomer isolation:
Selectivity factor (s) = 32 (94% ee at 50% conversion) [2] [6]Limitations include low throughput (≤1 g scale) and expensive catalyst recovery.
Enzymatic DKR: Immobilized Candida antarctica lipase B (CAL-B) enables continuous-flow resolution:
Table 2: Chiral Resolution Performance Metrics
Technique | Resolution Agent | ee (%) | Yield (%) | Productivity (g/L/h) | Scale-Up Feasibility |
---|---|---|---|---|---|
Diastereomeric Crystallization | (1S)-(+)-10-Camphorsulfonic acid | 99 | 38 (theoretical max) | 5.2 | Low (multi-step recrystallization) |
Enzymatic DKR | CAL-B on epoxy resin | 99 | 82 | 24.7 | High (continuous flow) |
Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | >99 | 30 (per cycle) | 0.8 | Medium (preparative scale) |
DKR efficiency depends critically on racemization kinetics. Recent work employs photoredox-catalyzed in situ enantiomer interconversion using chiral iridium complexes, achieving turnover frequencies >200 h⁻¹ [6] [10].
Solid-phase peptide synthesis (SPPS) principles enable rapid diversification of cyclobutylamine pharmacophores:
Swelling solvents: DCM/DMF (3:1) for optimal cyclobutane accessibility [3] [7]
Cyclobutane Incorporation: Two strategies prevail:
Table 3: Solid-Phase Synthesis Optimization Parameters
Resin Type | Linker Chemistry | Coupling Efficiency* | Cleavage Conditions | Purity (Crude) |
---|---|---|---|---|
Wang resin | Ester | 98% (single coupling) | 20% TFA/DCM (1h) | 85% |
Rink amide MBHA | Amide | 95% | 95:2.5:2.5 TFA/H₂O/TIPS (2h) | 92% |
Tentagel S RAM | Rink amide | >99% | 50% HFIP/DCM (3 × 10 min) | 94% |
*Using HBTU/DIPEA activation, 5-fold excess Fmoc-amino acid, 30 min reaction time [3] [7]
Automated SPPS (0.1 mmol scale) generates 24 structural analogues in 48 hours, demonstrating compatibility with N-alkylation, sulfonylation, and reductive amination protocols. LC-MS tracking confirms minimal epimerization (<2%) during N-Fmoc deprotection with 20% piperidine [7].
Sustainable cyclobutane synthesis minimizes environmental impact while enhancing efficiency:
92% yield, >20:1 diastereoselectivity [8]
Mechanochemistry:
Table 4: Green Cyclobutane Formation Methodologies
Method | Reaction Conditions | Cyclobutane Yield | E-Factor* | PMI | Key Innovation |
---|---|---|---|---|---|
Photochemical Flow | H₂O, UV 300 nm, 25°C, 10 min | 92% | 8.2 | 12.4 | No organic solvent, high throughput |
Mechanochemical | Ball mill, K₂CO₃, 350 rpm, 2h | 88% | 3.5 | 6.1 | Solvent-free, short reaction time |
Biocatalytic Cyclization | Engineered squalene-hopene cyclase | 76% | 15.8 | 22.3 | Aqueous phase, single-step |
Environmental factor: kg waste/kg product; *Process Mass Intensity: total materials used/product mass [8]
Aqueous-phase Suzuki-Miyaura coupling (step 1.1) utilizes biobased brominating agents (NaBr/H₂O₂ system) instead of molecular bromine, reducing halogenated waste by 90% [8]. Life-cycle assessment confirms 40% lower carbon footprint versus traditional spirobifluorene-based syntheses, primarily due to eliminated cryogenic conditions and metal catalyst requirements [8]. These advances establish scalable, sustainable production paradigms for chiral cyclobutyl pharmaceuticals without compromising stereochemical integrity.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3